Furo[2,3-c]pyridine-5-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furo[2,3-c]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)6-3-5-1-2-12-7(5)4-9-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVAEUJOJMQCIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CN=C(C=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621965 | |
| Record name | Furo[2,3-c]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478148-62-8 | |
| Record name | Furo[2,3-c]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Furo 2,3 C Pyridine 5 Carboxylic Acid and Its Precursors
Strategies for Furo[2,3-c]pyridine (B168854) Core Construction
The formation of the bicyclic Furo[2,3-c]pyridine system is the foundational challenge in synthesizing derivatives of this class. Chemists have developed several approaches, including classical cyclization reactions, modern metal-catalyzed processes, and efficient multi-component reactions.
Cyclization reactions represent a fundamental strategy for assembling the Furo[2,3-c]pyridine core. These methods often involve the formation of one of the heterocyclic rings onto a pre-existing ring. One documented facile synthesis is a five-step sequence starting from N-benzenesulfonylpiperidin-4-one. researchgate.net This process includes steps such as Wittig olefination, intramolecular cyclization, and finally, aromatization to yield the furo[2,3-c]pyridine structure. researchgate.net
Advanced cyclization strategies, such as tandem heterocyclization, have also been employed for related complex fused systems. For instance, methyl 2-[(cyanophenoxy)methyl]-3-furoates can undergo tandem cyclization to produce intricate benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, demonstrating the power of sequential ring-closing reactions to build complex heterocyclic frameworks. researchgate.net These types of reactions, often categorized as formal (3+3) or (3+2) cyclizations, are powerful tools for constructing six-membered heterocyclic rings. mdpi.com
Transition-metal catalysis offers powerful and efficient methods for constructing complex heterocyclic systems. acsgcipr.org Palladium-catalyzed reactions, in particular, have been extensively used for synthesizing various furopyridine isomers. researchgate.net Although many examples focus on the related furo[2,3-b]pyridine (B1315467) scaffold, the underlying principles of annulation and cross-coupling are highly relevant. For example, a Palladium(II)-catalyzed synthesis of furo[2,3-b]pyridines has been developed from β-ketodinitriles and alkynes, involving a unique N–H/C annulation process. researchgate.netacs.org This reaction concurrently builds both the furan (B31954) and pyridine (B92270) rings through the formation of multiple C–C, C–O, and C–N bonds in a single operation. researchgate.net
Another strategy involves a tandem SNAr-cyclization reaction to build the furo[2,3-b]pyridine core, which can be achieved on a gram scale. nih.gov Such palladium-catalyzed methods often provide access to furopyridines with functional handles, like chloro or triflate groups, that are suitable for further chemoselective cross-coupling reactions to build molecular diversity. nih.gov Similarly, Pd/C-Cu catalysis has been effectively used in the one-pot synthesis of 2-substituted furo[3,2-b]pyridines. nih.gov
| Starting Material | Reagents and Conditions | Product | Yield |
|---|---|---|---|
| 2,5-Dichloronicotinic acid tert-butyl ester | 1. tert-butyl 2-hydroxyacetate, NaH 2. Trifluoroacetic acid (TFA) | 5-Chloro-3-hydroxyfuro[2,3-b]pyridine | Excellent (e.g., 86% for the SNAr-cyclisation step) |
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single pot to form a product that contains portions of all the starting materials. bohrium.comacsgcipr.org This approach is valued for its operational simplicity, atom economy, and ability to rapidly generate complex molecules. bohrium.com A novel three-component reaction has been developed for the synthesis of polysubstituted 4,5,6,7-tetrahydrofuro[2,3-c]pyridines. researchgate.net
This one-pot process involves heating a mixture of an aminopentynoate, an aldehyde, and an α-isocyanoacetamide in the presence of ammonium (B1175870) chloride. researchgate.net The reaction proceeds with the simultaneous formation of five chemical bonds to construct the fused ring system in good to excellent yields. researchgate.net
| Component 1 | Component 2 | Component 3 | Conditions | Product Class |
|---|---|---|---|---|
| Aminopentynoate | Aldehyde | α-Isocyanoacetamide | Toluene, NH4Cl, Heat | Polysubstituted 4,5,6,7-tetrahydrofuro[2,3-c]pyridines |
Stereoselective synthesis is a critical field in organic chemistry focused on controlling the three-dimensional arrangement of atoms in a molecule. While essential for the development of chiral compounds, specific methodologies detailing the stereoselective synthesis of the Furo[2,3-c]pyridine core are not extensively documented in the surveyed chemical literature. The development of such methods would be a valuable contribution to the field, enabling access to enantiomerically pure derivatives for further investigation.
Functional Group Interconversions for Carboxylic Acid Introduction at Position 5
Once the Furo[2,3-c]pyridine core is assembled, the final step is the introduction of the carboxylic acid at the designated position. A common and effective strategy is to synthesize the heterocyclic system with a precursor group, such as an ester, at position 5, which can then be converted to the desired carboxylic acid.
The hydrolysis of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. youtube.com This can be accomplished under either acidic or basic conditions. mnstate.edu
Acid-Catalyzed Hydrolysis : This is an equilibrium-controlled process. The reaction is typically performed by heating the ester in an aqueous solution containing a strong acid, such as HCl or H₂SO₄. To drive the reaction to completion, a large excess of water is used. mnstate.edu
Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction that involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). youtube.commnstate.edu The initial product is the carboxylate salt, which is then protonated in a subsequent acidic workup step to yield the final carboxylic acid. mnstate.edu
The hydrolysis of esters on pyridine rings can present challenges in product isolation. The resulting pyridine carboxylic acid can be highly soluble in the acidic aqueous layer, making extraction difficult. researchgate.net Potential workup strategies include neutralizing the mixture and extracting with an organic solvent, or using an azeotropic distillation with ethanol (B145695) to remove water before isolation. researchgate.net
| Substrate | General Conditions | Product |
|---|---|---|
| Furo[2,3-c]pyridine-5-carboxylate ester | 1. NaOH (aq), Heat 2. H3O+ workup | Furo[2,3-c]pyridine-5-carboxylic acid |
| Furo[2,3-c]pyridine-5-carboxylate ester | H3O+ (aq), Heat | This compound |
Oxidation of Aldehyde Precursors
The conversion of a 5-formyl-furo[2,3-c]pyridine to its corresponding carboxylic acid is a critical step in the synthesis of the target molecule. This oxidation can be accomplished through various modern and classical oxidative methods. The choice of reagent is often dictated by factors such as substrate tolerance, yield, and reaction conditions.
A common approach involves the use of chromium-based reagents. For instance, pyridinium (B92312) chlorochromate (PCC), typically used for the partial oxidation of alcohols to aldehydes, can catalyze the oxidation of aldehydes to carboxylic acids when used in conjunction with a terminal oxidant like periodic acid (H₅IO₆). scispace.com This catalytic method is advantageous as it reduces the amount of carcinogenic chromium waste. scispace.com Another classical method is the Jones oxidation (CrO₃/H₂SO₄), which readily converts aldehydes to carboxylic acids. scispace.com
Non-metal-based oxidants provide a more environmentally benign alternative. Reagents such as Oxone (potassium peroxymonosulfate) offer a mild and efficient protocol for this transformation, avoiding traditional heavy metal oxidants. organic-chemistry.org Additionally, aerobic oxidation catalyzed by N-hydroxyphthalimide (NHPI) utilizes molecular oxygen as the ultimate oxidant, presenting a green chemistry approach to the synthesis. organic-chemistry.org The reaction proceeds under mild conditions and is effective for a wide range of aldehydes. organic-chemistry.org
The following table summarizes various reagents used for the oxidation of aldehydes to carboxylic acids.
| Oxidizing System | Typical Conditions | Key Features |
| Pyridinium Chlorochromate (PCC) / Periodic Acid (H₅IO₆) | Catalytic PCC (2 mol%), H₅IO₆ (1.1 equiv.), MeCN | Catalytic use of chromium; quantitative yields. scispace.com |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to RT | Strong oxidant; well-established method. scispace.com |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Acetonitrile/Water | Mild, simple protocol; metal-free alternative. organic-chemistry.org |
| N-Hydroxyphthalimide (NHPI) / O₂ | Acetonitrile or Water, RT | Organocatalytic; uses air as the oxidant. organic-chemistry.org |
| Sodium Perborate (NaBO₃) | Acetic Acid | Effective for aromatic aldehydes. organic-chemistry.org |
| Vanadyl Acetylacetonate (VO(acac)₂) / H₂O₂ | Acetonitrile, RT | Catalytic; compatible with various functional groups. organic-chemistry.org |
Nitrile Hydrolysis to Carboxylic Acid
An alternative synthetic route to this compound involves the hydrolysis of a 5-cyano-furo[2,3-c]pyridine precursor. The conversion of a nitrile group to a carboxylic acid is a fundamental transformation that can be achieved under acidic, basic, or enzymatic conditions. byjus.comresearchgate.net
Acid-Catalyzed Hydrolysis : This method typically involves heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. libretexts.org The reaction proceeds through an amide intermediate (Furo[2,3-c]pyridine-5-carboxamide), which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt. byjus.comlibretexts.org This pathway is often preferred when the final product desired is the free carboxylic acid, as it avoids a separate acidification step. byjus.com
Base-Catalyzed Hydrolysis : Alternatively, the nitrile can be heated with an aqueous alkali solution, such as sodium hydroxide. libretexts.org This process also forms the intermediate amide, which is then hydrolyzed to yield the carboxylate salt (e.g., sodium furo[2,3-c]pyridine-5-carboxylate) and ammonia (B1221849) gas. byjus.comlibretexts.org To obtain the free carboxylic acid, the reaction mixture must be acidified after the hydrolysis is complete. libretexts.org
Enzymatic Hydrolysis : Biocatalytic methods offer a milder alternative to chemical hydrolysis. Enzymes such as nitrilase can directly convert nitriles to carboxylic acids. researchgate.net Another enzymatic pathway involves a two-step process using nitrile hydratase to form the amide, followed by an amidase to hydrolyze the amide to the carboxylic acid. researchgate.netgoogle.com These methods are highly selective and occur in aqueous media under mild conditions, making them attractive for complex molecules. researchgate.net
| Hydrolysis Method | Reagents/Catalyst | Intermediate | Final Product (before workup) |
| Acid-Catalyzed | Dilute HCl or H₂SO₄, heat | Amide | Carboxylic Acid + Ammonium Salt byjus.comlibretexts.org |
| Base-Catalyzed | NaOH or KOH solution, heat | Amide | Carboxylate Salt + Ammonia byjus.comlibretexts.org |
| Enzymatic | Nitrilase or Nitrile Hydratase/Amidase | Amide (in the two-step process) | Carboxylic Acid or its salt researchgate.netgoogle.com |
Synthesis of Key Intermediates for this compound Synthesis
A plausible synthetic strategy begins with a suitably substituted pyridine. For instance, a 3-amino-4-halopyridine or a related derivative could serve as a starting point. The furan ring is then constructed onto the pyridine core. One established method for forming fused furan rings is the Larock indole (B1671886) synthesis, which can be adapted for furan synthesis. A more direct approach involves the palladium-catalyzed coupling of a terminal alkyne with a halopyridine bearing an adjacent hydroxyl or amino group, followed by cyclization.
Optimization and Scale-up Considerations in this compound Synthesis
Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale requires careful optimization of the reaction conditions to ensure efficiency, safety, cost-effectiveness, and sustainability. researchgate.net
Process Optimization : Key parameters for optimization include reaction concentration, temperature, and catalyst loading. The goal is to maximize the space-time yield while minimizing the formation of impurities. The choice of solvent is also critical; greener solvents are preferred, and conditions that allow for easy product isolation, such as crystallization, are highly desirable to avoid laborious and costly chromatographic purification. nih.gov
Catalyst Selection : For reactions involving catalysts, such as the oxidation of an aldehyde precursor or the formation of the heterocyclic core, switching from homogeneous to heterogeneous catalysts can significantly simplify the process. nih.gov Solid-supported catalysts, like a graphene oxide-based solid acid, can be easily removed by filtration and potentially recycled, reducing waste and cost. nih.gov
Reagent Stoichiometry and Green Chemistry : On a large scale, using reagents in stoichiometric excess is often minimized. For oxidation steps, employing environmentally friendly oxidants like hydrogen peroxide (H₂O₂) or even molecular oxygen is preferable to heavy-metal-based reagents like chromium. nih.gov Similarly, for nitrile hydrolysis, catalytic methods are superior to those requiring stoichiometric amounts of strong acids or bases, which generate significant salt waste during neutralization.
Purification and Isolation : The final purification of this compound is a crucial step. Developing a robust crystallization procedure is often the most effective method for achieving high purity on a large scale. This involves a systematic study of solvent systems and conditions to ensure consistent yield and crystal form.
Spectroscopic and Structural Data for this compound Not Publicly Available
A thorough search of scientific literature and chemical databases has revealed a lack of publicly available, detailed experimental spectroscopic and structural characterization data for the compound This compound . While the existence of the compound is noted in chemical supplier databases under CAS number 478148-62-8, the comprehensive analytical data required to construct a detailed scientific article as per the specified outline is not accessible in the public domain.
Information regarding its derivatives, such as Ethyl furo[2,3-c]pyridine-5-carboxylate (CAS 223389-14-8), is similarly limited, with supplier listings often indicating the availability of analytical data without providing the data itself.
To fulfill the request for a thorough, informative, and scientifically accurate article with detailed research findings and data tables, access to experimental data from the synthesis and characterization of this compound is essential. Without this primary data, it is not possible to provide a factual and precise analysis for the following sections as requested:
Advanced Spectroscopic and Structural Characterization of Furo 2,3 C Pyridine 5 Carboxylic Acid and Derivatives
Infrared (IR) Spectroscopy for Functional Group Identification
Constructing the specified article would require access to peer-reviewed scientific literature detailing the synthesis and complete spectroscopic analysis of Furo[2,3-c]pyridine-5-carboxylic acid, which is not available through the conducted searches.
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination
The three-dimensional arrangement of atoms in the solid state is definitively determined by single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.
In a recent 2024 study, the crystal structure of (5-Methyl-1-(pyridin-2-yl)-1H- nih.govreading.ac.ukacs.orgtriazolo[4′,5′:4,5]furo[2,3-c]pyridin-8-yl)methanol was elucidated. nih.govreading.ac.uk The analysis revealed that this compound crystallizes in the monoclinic space group P21/c, with four molecules in the unit cell (Z = 4). nih.govreading.ac.uk The fused ring system of the Furo[2,3-c]pyridine (B168854) core is essentially planar, a characteristic feature of many aromatic heterocyclic compounds.
The detailed crystallographic data for (5-Methyl-1-(pyridin-2-yl)-1H- nih.govreading.ac.ukacs.orgtriazolo[4′,5′:4,5]furo[2,3-c]pyridin-8-yl)methanol are presented in the following tables.
Table 1: Crystal Data and Structure Refinement for (5-Methyl-1-(pyridin-2-yl)-1H- nih.govreading.ac.ukacs.orgtriazolo[4′,5′:4,5]furo[2,3-c]pyridin-8-yl)methanol.
| Parameter | Value |
| Empirical formula | C₁₅H₁₃N₅O₂ |
| Formula weight | 295.30 |
| Temperature | 293(2) K |
| Wavelength | 1.54178 Å |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | |
| a | 12.345(6) Å |
| b | 8.912(4) Å |
| c | 13.456(7) Å |
| α | 90° |
| β | 109.87(2)° |
| γ | 90° |
| Volume | 1390.1(11) ų |
| Z | 4 |
| Density (calculated) | 1.411 Mg/m³ |
| Absorption coefficient | 0.81 mm⁻¹ |
| F(000) | 616 |
| Data collection | |
| Crystal size | 0.20 x 0.15 x 0.10 mm |
| Theta range for data collection | 4.1 to 68.2° |
| Index ranges | -14<=h<=14, -10<=k<=10, -15<=l<=15 |
| Reflections collected | 11488 |
| Independent reflections | 2465 [R(int) = 0.045] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2465 / 0 / 200 |
| Goodness-of-fit on F² | 1.03 |
| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.129 |
| R indices (all data) | R1 = 0.062, wR2 = 0.138 |
| Largest diff. peak and hole | 0.23 and -0.21 e.Å⁻³ |
Table 2: Selected Bond Lengths for (5-Methyl-1-(pyridin-2-yl)-1H- nih.govreading.ac.ukacs.orgtriazolo[4′,5′:4,5]furo[2,3-c]pyridin-8-yl)methanol.
| Atom 1 | Atom 2 | Length (Å) |
| O(1) | C(4) | 1.365(3) |
| O(1) | C(9) | 1.378(3) |
| O(2) | C(10) | 1.428(3) |
| N(1) | N(2) | 1.345(3) |
| N(1) | C(8) | 1.352(3) |
| N(2) | N(3) | 1.301(3) |
| N(3) | C(7) | 1.361(3) |
| N(4) | C(5) | 1.321(3) |
| N(4) | C(6) | 1.348(3) |
| C(7) | C(8) | 1.389(4) |
| C(8) | C(9) | 1.391(4) |
Table 3: Selected Bond Angles for (5-Methyl-1-(pyridin-2-yl)-1H- nih.govreading.ac.ukacs.orgtriazolo[4′,5′:4,5]furo[2,3-c]pyridin-8-yl)methanol.
| Atom 1 | Atom 2 | Atom 3 | Angle (°) |
| C(4) | O(1) | C(9) | 105.9(2) |
| N(2) | N(1) | C(8) | 109.8(2) |
| N(3) | N(2) | N(1) | 106.9(2) |
| N(2) | N(3) | C(7) | 109.5(2) |
| C(5) | N(4) | C(6) | 117.2(2) |
| N(3) | C(7) | C(8) | 107.8(2) |
| N(1) | C(8) | C(7) | 106.0(2) |
| N(1) | C(8) | C(9) | 134.3(3) |
| C(7) | C(8) | C(9) | 119.7(3) |
| O(1) | C(9) | C(8) | 110.6(2) |
The data presented for this derivative underscore the utility of single-crystal X-ray diffraction in providing a detailed and unambiguous determination of molecular structure. Such information is invaluable for rational drug design, polymorphism studies, and understanding structure-property relationships. Future studies to obtain the crystal structure of the parent this compound are anticipated to further elucidate the subtle structural variations and intermolecular interactions within this class of compounds.
Structure Activity Relationship Sar Studies of Furo 2,3 C Pyridine 5 Carboxylic Acid Derivatives
Methodologies for SAR Elucidation and Optimization
The elucidation of SAR for furo[2,3-c]pyridine-5-carboxylic acid derivatives employs a combination of synthetic chemistry, biological testing, and computational modeling. A primary methodology involves the synthesis of a series of analogues where specific parts of the molecule are systematically varied. nih.gov This allows researchers to probe the influence of different functional groups on the compound's interaction with its biological target.
Key optimization strategies include:
Systematic Analogue Synthesis : Creating libraries of compounds by modifying substituents on the core scaffold. For instance, in related pyridine (B92270) derivatives, various aryl groups were introduced to explore their effect on cytotoxic activity. nih.gov
Late-Stage Functionalization : Introducing key chemical groups late in the synthetic sequence, often utilizing methods like palladium-catalyzed cross-coupling reactions. This approach was used to explore substituents on the A-ring of a similar heterocyclic scaffold to develop a detailed SAR. nih.gov
Quantitative Structure-Activity Relationship (QSAR) : QSAR models are mathematical methods used to predict the biological activity of compounds based on their physicochemical properties. nih.gov These models range from one-dimensional (1D-QSAR), which correlates activity with bulk properties like partition coefficient (log P), to more complex multi-dimensional approaches (2D, 3D, and 4D-QSAR) that consider the molecule's topology, 3D shape, and conformational flexibility. nih.govnih.gov
These methodologies aim to build a comprehensive understanding of how chemical structure translates to biological function, guiding the design of more effective molecules. nih.gov
Impact of Substituents on Biological Activity
The biological activity of furo[2,3-c]pyridine (B168854) derivatives is highly sensitive to the nature and position of substituents. The effects can be categorized by their positional, electronic, and steric properties.
Positional Effects : The location of a substituent on the furo[2,3-c]pyridine ring system or on attached functional groups is critical. For example, in the development of N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (PHA-543,613), a potent and selective α7 nAChR agonist, the specific linkage of the azabicyclic moiety to the carboxylic acid at the 5-position of the furopyridine core was essential for its high affinity and efficacy. researchgate.net
Electronic Properties : The electron-donating or electron-withdrawing nature of substituents significantly influences activity. In studies on related pyridine-3-carbonitrile derivatives, the introduction of substituents with varying electronic properties onto an attached aryl ring led to substantial differences in cytotoxic activity. The presence of nitro (strongly electron-withdrawing), methoxy (electron-donating), and chloro (electron-withdrawing) groups was found to be beneficial for enhancing activity against several cancer cell lines. nih.gov
Steric Factors : The size and shape of substituents can affect how a molecule fits into its target's binding site. SAR studies on other heterocyclic antibiotics have shown that this position is critical for function, with smaller, non-polar fragments being well-tolerated, while larger or more polar groups lead to a decrease or complete loss of activity. kcl.ac.uk This highlights the importance of steric hindrance and the need for a precise molecular shape to achieve optimal biological interactions.
The following table, based on data from related pyridine derivatives, illustrates how different substituents on an appended aryl ring can impact cytotoxic activity against the HepG2 liver cancer cell line.
| Compound ID | Aryl Ring Substituent | Cytotoxic Activity (IC50 in µM) |
| 5d | 4-Chloro | 1.53 |
| 5h | 3-Nitro | 1.53 |
| 5i | 4-Bromo, 3-Methoxy | 1.53 |
| 5a | Phenyl (unsubstituted) | >100 |
| 5b | 4-Methyl | >100 |
| 5c | 4-Methoxy | >100 |
This data is derived from studies on 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles and serves to illustrate general SAR principles. nih.gov
Conformational Analysis and its Role in Ligand-Target Interactions
The flexibility of carboxamide groups attached to furan (B31954) and pyridine rings is a key conformational feature. Studies on related dicarboxamide structures show that these groups can deviate from planarity. nih.gov This deviation, which can result in planar, semi-skew, or fully skew conformations, is often a mechanism to prevent steric clashes between atoms, such as the hydrogen atoms on adjacent amide groups. nih.gov The specific conformation adopted by the molecule influences the spatial orientation of key interacting groups, such as hydrogen bond donors and acceptors, thereby affecting binding affinity and biological activity.
The table below summarizes dihedral angles that define the deviation from planarity in furan- and pyridine-dicarboxamide structures, illustrating the range of observed conformations.
| Compound Type | Defining Dihedral Angles | Observed Angle Range (°) | Conformation Type |
| Pyridine-dicarboxamides | N2-C6-C1-N1 / N3-C7-C5-N1 | Not specified | Planar, Semi-skew, Skew |
| Furan-dicarboxamides | N1-C5-C1-O1 / N2-C6-C4-O1 | Not specified | Planar, Semi-skew, Skew |
This table is based on a conformational study of furan-2,5-dicarboxamides and pyridine-2,6-dicarboxamides. nih.gov
Computational Chemistry Approaches to SAR
Computational chemistry provides powerful tools for exploring SAR, allowing for the prediction of biological activity and the rational design of new compounds. nih.gov These approaches can save significant time and resources compared to traditional synthesis and testing. nih.gov
Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a target protein. For example, docking calculations using the X-ray crystal structure of the kinase TBK1 were used to guide the synthesis of a series of inhibitors, leading to the development of a detailed SAR. nih.gov This allows researchers to visualize how derivatives of the furo[2,3-c]pyridine scaffold might interact with their biological target and to prioritize the synthesis of compounds predicted to have high affinity.
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between chemical structure and biological activity. nih.gov
3D-QSAR : This method correlates the biological activity of molecules with their 3D properties, such as steric and electrostatic fields.
4D-QSAR : This advanced approach extends 3D-QSAR by considering the different conformations a molecule can adopt, providing a more dynamic picture of its properties. nih.gov A 4D-QSAR study on pyrazole pyridine carboxylic acid derivatives successfully identified key structural features and predicted the biological activity of new compounds. nih.gov
These computational methods are integral to modern drug discovery, enabling the efficient exploration of chemical space and the optimization of lead compounds.
Pharmacophore Identification within the Furo[2,3-c]pyridine Scaffold
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying the pharmacophore of a chemical series is a key step in understanding its mechanism of action and in designing new, structurally diverse compounds with similar activity.
For fused heterocyclic systems like furo[2,3-c]pyridine, the core scaffold itself is often a key component of the pharmacophore. researchgate.netnih.gov It acts as a rigid framework that orients the necessary substituents in the correct spatial geometry to interact with the target protein. The furo[2,3-c]pyridine core can be considered a "privileged fragment" or "hinge-binding pharmacophore," particularly in the context of kinase inhibitors, where the nitrogen atom of the pyridine ring can form a critical hydrogen bond with the "hinge" region of the enzyme's ATP-binding site. nih.gov
Computational methods, such as the electron conformational-genetic algorithm used in a 4D-QSAR study, can be employed to formally identify the pharmacophore by analyzing a set of active molecules and finding the common structural and electronic features required for activity. nih.gov For the this compound series, the key pharmacophoric elements likely include:
The aromatic furo[2,3-c]pyridine core for hydrophobic and aromatic interactions.
The pyridine nitrogen as a hydrogen bond acceptor.
The furan oxygen, which can also influence electronic properties and potential interactions.
The carboxylic acid at position 5 (or its amide derivative), which provides a crucial point for hydrogen bonding or for attaching larger functional groups to probe specific regions of the binding pocket.
Pharmacological and Biological Research on Furo 2,3 C Pyridine 5 Carboxylic Acid and Analogs
Interactions with Specific Molecular Targets and Receptors
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonism (e.g., α7 nAChR)
Derivatives of furo[2,3-c]pyridine-5-carboxylic acid have been identified as potent and selective agonists of the α7 nicotinic acetylcholine receptor (nAChR), a target of interest for cognitive deficits. One notable compound, N-[(3R,5R)-1-azabicyclo[3.2.1]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, also known as PHA-709829, has demonstrated potent and selective in vitro activity for the α7 nAChR. Another closely related analog, N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (PHA-543,613), also shows high affinity and agonist activity at the α7 nAChR.
| Compound Name/Code | Target | Activity | Ki (nM) | EC50 (nM) |
| PHA-543,613 | α7 nAChR | Agonist | 8.8 | 65 |
| PHA-709829 | α7 nAChR | Agonist | - | - |
Data sourced from multiple scientific publications.
Kinase Inhibition (e.g., B-Raf, AKT1, EGFR, NS5B polymerase)
The furo[2,3-c]pyridine (B168854) core and its isomers are present in a number of kinase inhibitors. For instance, a series of furo[2,3-c]pyridine indanone oximes have been developed as highly potent and selective inhibitors of B-Raf, a key enzyme in the MAPK signaling pathway. Additionally, 7-aminofuro[2,3-c]pyridine derivatives have been identified as inhibitors of Transforming growth factor-beta-activated kinase 1 (TAK1).
While direct data on this compound's activity against AKT1 and EGFR is limited, related scaffolds have shown significant activity. Furo[2,3-b]pyridine (B1315467) derivatives have demonstrated inhibitory activity against Akt kinase. Furthermore, anilino-furo[2,3-d]pyrimidine derivatives bearing a 5-carboxylic acid side chain have been identified as potent, submicromolar inhibitors of both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).
In the context of viral polymerases, research into inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase has identified pyridine (B92270) carboxamides as potent palm site binders. One 2-methyl nicotinic acid derivative demonstrated an IC50 of 0.014 μM against the genotype 1b polymerase. nih.gov
| Compound Class | Target Kinase | Activity | IC50/EC50 |
| Furo[2,3-c]pyridine indanone oximes | B-Raf | Potent and Selective Inhibitor | - |
| 7-aminofuro[2,3-c]pyridines | TAK1 | Inhibitor | - |
| Furo[2,3-b]pyridine derivatives | Akt | Inhibitor | - |
| Anilino-furo[2,3-d]pyrimidine derivatives | EGFR/HER2 | Dual Inhibitor | Submicromolar |
| Pyridine carboxamides | HCV NS5B Polymerase (Genotype 1b) | Inhibitor | IC50 = 0.014 µM |
Data sourced from multiple scientific publications.
Estrogen Receptor Alpha and Human Epidermal Growth Factor Receptor 2 Interactions
Direct studies on the interaction of this compound with Estrogen Receptor Alpha (ERα) and Human Epidermal Growth Factor Receptor 2 (HER2) are not widely available. However, research on the isomeric furo[2,3-b]pyridine scaffold has shown that its derivatives can have strong binding affinities for ERα and HER2, as suggested by molecular docking studies. As mentioned previously, anilino-furo[2,3-d]pyrimidine derivatives have been confirmed as dual inhibitors of EGFR and HER2, indicating that the broader furopyrimidine class of compounds has potential for interaction with these receptors. nih.gov
Spectrum of Observed Biological Activities
Antiviral Properties (e.g., HIV-1 protease inhibition, human herpesvirus polymerases)
In the realm of anti-herpesvirus activity, direct data for furo[2,3-c]pyridine analogs is limited. However, the related 4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamides have been identified as a new series of non-nucleoside inhibitors of human herpesvirus polymerases, showing broad-spectrum activity against HCMV, HSV-1, EBV, and VZV. Furthermore, pyrazolopyridine derivatives, which are structurally related N-heterocyclic compounds, have demonstrated significant in vitro inhibition of Herpes Simplex Virus Type-1 (HSV-1) replication.
| Compound Class/Derivative | Viral Target | Activity | EC50 (µM) |
| Cyclopentyltetrahydrofuran-based PI | HIV-1 Protease | Inhibitor | 0.0029 |
| Pyrazolopyridine (ARA-04) | HSV-1 | Inhibitor | 1.00 ± 0.10 |
| Pyrazolopyridine (ARA-05) | HSV-1 | Inhibitor | 1.00 ± 0.05 |
| Pyrazolopyridine (AM-57) | HSV-1 | Inhibitor | 0.70 ± 0.10 |
Data sourced from multiple scientific publications. mdpi.com
Anticancer and Antiproliferative Effects (e.g., cytotoxicity against specific cancer cell lines)
The furo[2,3-c]pyridine scaffold and its analogs have emerged as a significant area of interest in oncology research, with numerous studies highlighting their potent cytotoxic and antiproliferative activities against a diverse range of human cancer cell lines. These compounds have demonstrated efficacy in various cancer types, including breast, lung, colon, and esophageal cancers, often exhibiting greater potency than existing chemotherapeutic agents.
One study detailed the synthesis of novel furopyridine derivatives and their evaluation as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov Several of these compounds exhibited significant antitumor activity against HCT-116 (colon), MCF-7 (breast), HepG2 (liver), and A549 (lung) cancer cell lines. nih.govresearchgate.net Notably, a furopyridine derivative incorporating an ester functionality (compound 14 in the study) showed superior activity against the colon cancer cell line. nih.gov
Another research effort focused on furan[3,2-c] pyridine derivatives for esophageal cancer. mdpi.com One compound, in particular, demonstrated exceptional cytotoxicity against KYSE70 and KYSE150 esophageal cancer cell lines, achieving a 99% inhibition of cell growth at a concentration of 20.00 µg/mL. mdpi.com Its IC50 value against KYSE150 cells was reported as 0.655 µg/mL after 48 hours. mdpi.com
Furthermore, derivatives of furo[2,3-b]quinoline (B11916999) have been shown to be highly active. One such compound, 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone, displayed a mean GI50 of 0.025 μM, which was more potent than the clinically used anticancer drugs m-AMSA and daunomycin. researchgate.net This compound was particularly effective against the NCI-H522 non-small-cell lung cancer cell line with a GI50 value of less than 0.01 μM. researchgate.net
The antiproliferative effects of these compounds are often attributed to their ability to inhibit key enzymes and proteins involved in cancer progression. For instance, certain furopyridine derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2) tyrosine kinases. nih.gov Anilino-furo[2,3-d]pyrimidine derivatives, particularly those with a 5-carboxylic acid side chain, demonstrated significant submicromolar inhibition of EGFR. nih.gov Some of these compounds also showed potent in-vivo antitumor activity comparable to gefitinib. nih.gov
The table below summarizes the cytotoxic activity of selected furopyridine analogs against various cancer cell lines.
| Compound Type | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| Furopyridine Derivative | HCT-116 (Colon) | 31.3 - 49.0 µM (IC50) | nih.govresearchgate.net |
| Furopyridine Derivative | MCF-7 (Breast) | 19.3 - 55.5 µM (IC50) | nih.govresearchgate.net |
| Furopyridine Derivative | HepG2 (Liver) | 22.7 - 44.8 µM (IC50) | nih.govresearchgate.net |
| Furopyridine Derivative | A549 (Lung) | 36.8 - 70.7 µM (IC50) | nih.govresearchgate.net |
| Furan[3,2-c] pyridine Derivative | KYSE150 (Esophageal) | 0.655 µg/mL (IC50 at 48h) | mdpi.com |
| Furo[2,3-b]quinoline Derivative | NCI-H522 (Lung) | <0.01 µM (GI50) | researchgate.net |
| Anilino-furo[2,3-d]pyrimidine | A549 (Lung) | 0.5 µM (IC50) | nih.gov |
Antiplatelet and Anti-allergic Activities
Research into the antiplatelet and anti-allergic activities of this compound is an emerging field. While direct studies on this specific molecule are limited, investigations into structurally related compounds provide valuable insights into its potential in these areas. The thienopyridine nucleus, a close structural relative of the furopyridine core, is found in well-known antiplatelet drugs such as clopidogrel (B1663587) and prasugrel, suggesting that the furopyridine scaffold may also possess antiplatelet properties. nih.gov
Studies on other heterocyclic compounds containing carboxylic acid moieties have demonstrated the potential for platelet aggregation inhibition. For example, newly synthesized fluorophenyl-substituted 2-isoxazoline-5-carboxylic acids and their derivatives have been shown to suppress platelet aggregation. accscience.comresearchgate.net These compounds appear to exert their effect by inhibiting the activation of glycoprotein (B1211001) (GP) IIa/IIIb platelet receptors, which is a critical step in the aggregation process. accscience.comresearchgate.net
Furthermore, non-steroidal anti-inflammatory drugs (NSAIDs) containing an N-acyl hydrazone subunit have been evaluated for their antiplatelet and antithrombotic activities. mdpi.com These compounds inhibited platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) and arachidonic acid (AA). mdpi.com The mechanism is thought to involve the inhibition of cyclooxygenase-1 (COX-1) and a reduction in thromboxane (B8750289) A2 (TXA2) formation. mdpi.comnih.gov Given that the carboxylic acid group is a common feature in many NSAIDs, it is plausible that this compound could exhibit similar mechanisms of action.
While direct evidence for the anti-allergic activity of this compound is not yet available, the broad biological activities of furopyridine derivatives suggest this as a potential area for future investigation.
Antimicrobial Activity
The pyridine nucleus is a core component of many compounds exhibiting a broad spectrum of antimicrobial activities. nih.gov Research has demonstrated that various pyridine derivatives are effective against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. nih.govmdpi.com
Specifically, functionally substituted pyridine carbohydrazides have shown remarkable antimicrobial effects on multi-drug resistant (MDR) strains. nih.gov Certain compounds in this class displayed potent activity against four MDR strains of Candida spp., with minimum inhibitory concentration (MIC) values ranging from 16–24 µg/mL, which was comparable or superior to the broad-spectrum antifungal drug fluconazole. nih.gov Another derivative with a shorter butyl chain exhibited a significant antibacterial effect against Pseudomonas aeruginosa, with an MIC value two-fold superior to the standard combination of ampicillin/cloxacillin. nih.gov
The antimicrobial potential of the furopyridine scaffold is further supported by studies on related heterocyclic systems. For instance, 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives have been synthesized and screened for their antimicrobial properties. researchgate.net Many of these compounds showed potent and significant activity when compared to standard antimicrobial agents. researchgate.net Thiazole derivatives, another class of heterocyclic compounds, have also been extensively studied for their chemotherapeutic activities, including antimicrobial and antifungal effects. kau.edu.sa
While direct studies on the antimicrobial spectrum of this compound are not extensively documented, the collective evidence from related pyridine and furopyridine analogs suggests that this compound and its derivatives are promising candidates for the development of new antimicrobial agents.
Immunomodulatory and Adjuvant Effects
Recent research has highlighted the potential of furopyridine derivatives as modulators of the immune system. Specifically, a class of 2,3-diamino-furo[2,3-c]pyridines has been identified as agonists of Toll-like receptor 8 (TLR8), a key component of the innate immune system. Activation of TLR8 triggers a signaling cascade that leads to the production of various cytokines and chemokines, thereby initiating an immune response.
In studies using human peripheral blood mononuclear cells (PBMCs), these furo[2,3-c]pyridine derivatives did not induce the production of pro-inflammatory cytokines. Instead, they were found to upregulate several chemokine ligand genes. This selective activation of immune pathways is a desirable characteristic for vaccine adjuvants, as it can enhance the immune response to an antigen without causing excessive inflammation.
In immunization studies conducted in rabbits, the most active of these furo[2,3-c]pyridine compounds demonstrated prominent adjuvant effects. The lack of pro-inflammatory cytokine induction, coupled with strong adjuvant activity, makes this class of compounds particularly attractive for further development. They are expected to be devoid of local or systemic reactogenicity, a common side effect of many existing adjuvants. These findings suggest that the furo[2,3-c]pyridine scaffold is a promising starting point for the design of novel and safe vaccine adjuvants.
Potential for Antipsychotic Activity
The furo[3,2-c]pyridine (B1313802) ring system, an isomer of the furo[2,3-c]pyridine core, has been identified as a novel pharmacophore with potential antipsychotic activity. nih.gov Arylpiperazine derivatives of furo[3,2-c]pyridines have been synthesized and evaluated for their effects on the central nervous system. nih.gov
In preclinical models, these compounds demonstrated significant activity in blocking apomorphine-induced stereotypy and climbing, as well as in the Sidman avoidance and conditioned avoidance response tests. nih.gov These behavioral assays are commonly used to predict the antipsychotic efficacy of new chemical entities.
Interestingly, while these furo[3,2-c]pyridine derivatives showed potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, their interaction with the dopamine (B1211576) D2 receptor was weak. nih.gov This receptor profile is noteworthy, as many current antipsychotic medications exert their effects through potent D2 receptor antagonism, which can be associated with significant side effects. The distinct receptor binding profile of the furopyridine derivatives suggests a potentially different mechanism of action.
Electrophysiological studies have indicated that these molecules have distinct effects on dopamine neurons in different brain regions. nih.gov This further supports the notion that the furo[2,3-c]pyridine scaffold and its isomers could serve as a foundation for the development of a new class of antipsychotic drugs with a novel mechanism of action and potentially a more favorable side-effect profile. Further research into conformationally restricted analogs, such as 2-phenylpyrroles, which have shown promise as D2 antagonists with low potential for inducing catalepsy, may also inform the development of furopyridine-based antipsychotics. nih.gov
Mechanistic Investigations of Biological Action
Disruption of Cellular Signaling Pathways
The biological effects of furo[2,3-c]pyridine derivatives are underpinned by their ability to modulate various cellular signaling pathways, particularly those implicated in cancer progression. Research has shown that these compounds can act as potent inhibitors of key enzymes that drive oncogenic signaling.
One of the primary mechanisms of action for certain furopyridine analogs is the inhibition of protein kinases. For instance, anilino-furo[2,3-d]pyrimidine derivatives have been identified as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2) tyrosine kinases. nih.gov The EGFR/HER2 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers. By blocking the activity of these kinases, the furopyrimidine derivatives can effectively halt downstream signaling and inhibit cancer cell growth. Some of these compounds have been shown to induce apoptosis, or programmed cell death, as evidenced by an increase in the expression of caspase 3 and cytochrome c. nih.gov
In addition to the EGFR/HER2 pathway, furopyridine derivatives have also been found to target other critical signaling nodes. A series of novel furopyridine compounds have been evaluated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2). nih.gov CDK2 is a key enzyme that controls the progression of the cell cycle, and its inhibition can lead to cell cycle arrest and prevent cancer cell proliferation. nih.gov
Furthermore, the furo[3,2-b]pyridine (B1253681) core has been identified as a scaffold for the development of modulators of the Hedgehog signaling pathway. nih.gov The Hedgehog pathway plays a crucial role in embryonic development and tissue homeostasis, and its dysregulation has been linked to the development of various cancers. By modulating this pathway, furo[3,2-b]pyridine derivatives can interfere with tumor growth and survival. nih.gov
The ability of furopyridine compounds to interact with multiple signaling pathways highlights their potential as multi-targeted therapeutic agents. This polypharmacological profile may offer advantages in overcoming drug resistance, a major challenge in cancer therapy.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical cellular process that, when dysregulated, can lead to the proliferation of cancer cells. Several analogs of this compound have demonstrated the ability to induce apoptosis in cancer cells, highlighting a key mechanism of their anticancer potential.
One study on furo[2,3-d]pyrimidine-based chalcones, structural relatives of the target compound, found that certain derivatives trigger apoptosis. nih.gov In an in vivo model using Ehrlich ascites carcinoma (EAC), treatment with halogenated chalcone (B49325) derivatives resulted in a significant increase in the immunoreactive area of caspase-3 in tumor sections. nih.gov Caspase-3 is a critical executioner caspase in the apoptotic pathway. nih.gov Notably, one derivative exhibited an apoptotic effect comparable to the standard chemotherapeutic drug doxorubicin. nih.gov
Similarly, research on 2-substituted furo[3,2-b]pyridine derivatives, another class of isomers, showed that they possess apoptosis-inducing potential when tested against MCF-7 breast cancer cells. nih.gov Further mechanistic studies on related thieno[2,3-b]pyridines revealed that the most potent compounds induced apoptosis and arrested the cell cycle, with an increased accumulation of cells in the sub-G1 phase, which is indicative of apoptotic cell death. researchgate.net These findings collectively suggest that the furo-pyridine scaffold is a promising template for developing anticancer agents that function by triggering programmed cell death.
Receptor-Mediated Mechanisms of Action
The biological activity of many this compound analogs is mediated through their interaction with specific cellular receptors and enzymes, particularly those involved in cancer cell signaling pathways.
Kinase Inhibition: A prominent mechanism is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.
EGFR/HER2 Inhibition: Certain new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives have been investigated for their therapeutic potential against breast cancer. cncb.ac.cn Molecular docking studies suggest these compounds have strong binding affinities for key signaling proteins including serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). cncb.ac.cncolab.ws
CDK2 Inhibition: A series of novel furopyridine derivatives were evaluated for their ability to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme critical for cell cycle progression. nih.gov The ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate derivative was identified as one of the most active inhibitors, with an IC50 value of 0.93 µM against the CDK2/cyclin A2 enzyme complex. nih.gov
IRAK4 Inhibition: Dihydrofuro[2,3-b]pyridine derivatives have been developed as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key regulator in the innate immune response. nih.gov One optimized compound demonstrated excellent biochemical potency against IRAK4 with an IC50 of 7.3 nM. nih.gov
Other Receptor Interactions:
Cannabinoid Receptor: Furo[2,3-b]pyridine scaffolds have been utilized to develop inverse agonists for the cannabinoid-1 receptor (CB1R), indicating their potential as orally active modulators of this receptor. nih.gov
Glutamate (B1630785) Receptor: Thieno[3,2-b]pyridine-5-carboxamides, which are sulfur-containing bioisosteres of furo-pyridines, have been identified as potent negative allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGlu5). nih.gov
Serotonin and Dopamine Receptors: Furo[3,2-c]pyridine derivatives have shown potent affinity for serotonin 5-HT1 and 5-HT2 receptors, with weaker interactions at the dopamine D2 receptor, suggesting potential applications as antipsychotic agents. nih.gov
In Vitro and In Vivo Pharmacological Evaluation of this compound Derivatives
The therapeutic potential of this compound analogs has been substantiated through extensive preclinical testing, including both in vitro (cell-based assays) and in vivo (animal model) studies.
Derivatives of the furo-pyridine and related furo-pyrimidine cores have consistently demonstrated potent cytotoxic and anti-proliferative activities against a variety of human cancer cell lines.
For instance, two halogen-bearing furo[2,3-d]pyrimidine (B11772683) chalcones showed significant anti-proliferative activity against a panel of 59 human cancer cell lines, with mean GI50 (concentration for 50% growth inhibition) values of 2.41 μM and 1.23 μM. nih.gov These compounds also exhibited pronounced cytotoxicity against the resistant MCF-7 breast cancer cell line. nih.gov Another study focused on furan[3,2-c] pyridine derivatives identified a lead compound with exceptional cytotoxicity against KYSE70 and KYSE150 esophageal cancer cell lines, achieving 99% inhibition of cell growth at a concentration of 20.00 µg/mL. mdpi.com
| Compound Class | Cell Line(s) | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Furo[2,3-d]pyrimidine chalcone (5d) | NCI 59-cell line panel | GI50 | 2.41 µM | nih.gov |
| Furo[2,3-d]pyrimidine chalcone (5e) | NCI 59-cell line panel | GI50 | 1.23 µM | nih.gov |
| Furo[2,3-d]pyrimidine chalcone (5d) | MCF-7 (Breast) | IC50 | 1.20 ± 0.21 µM | nih.gov |
| Furo[2,3-d]pyrimidine chalcone (5e) | MCF-7 (Breast) | IC50 | 1.90 ± 0.32 µM | nih.gov |
| Furan[3,2-c] pyridine derivative (4c) | KYSE70, KYSE150 (Esophageal) | IC50 | 0.655 µg/mL (48h) | mdpi.com |
| Furo[2,3-b]pyridine derivative | HCT-116, MCF-7, HepG2, A549 | IC50 | 19.3–70.7 µM | nih.gov |
Promising in vitro results have led to the evaluation of these compounds in animal models of cancer, further validating their therapeutic potential.
Furo[2,3-d]pyrimidine chalcones that showed potent in vitro activity were subsequently tested in a murine solid tumor model using Ehrlich ascites carcinoma (EAC) cells. nih.gov The results were significant, with one of the tested compounds demonstrating anticancer efficacy comparable to the standard chemotherapy agent doxorubicin. nih.gov Similarly, novel pyridine derivatives have been shown to significantly inhibit breast cancer in vivo. rsc.org Dihydrofuro[2,3-b]pyridine-based IRAK4 inhibitors were found to be orally efficacious in inhibiting the secretion of the pro-inflammatory cytokine TNF-α in a lipopolysaccharide-induced mouse model, demonstrating in vivo target engagement and anti-inflammatory activity. nih.gov
| Compound Class | Model | Key Finding | Reference |
|---|---|---|---|
| Furo[2,3-d]pyrimidine chalcones | Ehrlich Ascites Carcinoma (EAC) solid tumor in mice | Compound 5e showed efficacy comparable to doxorubicin. | nih.gov |
| Pyridine derivative (3b) | Breast cancer model | Significantly inhibited breast cancer growth. | rsc.org |
| Dihydrofuro[2,3-b]pyridine (38) | LPS-induced inflammation in mice | Orally efficacious in inhibiting serum TNF-α secretion. | nih.gov |
Modification of the Carboxylic Acid Moiety
The carboxylic acid group at the 5-position of the furo[2,3-c]pyridine core is a prime site for derivatization, enabling the synthesis of a wide array of functional analogues. Key modifications include esterification, amide bond formation, and conversion to other derivatives like hydrazides.
Esterification Reactions
The conversion of this compound to its corresponding esters is a fundamental transformation. Standard esterification conditions are generally applicable. For instance, a concise, multi-gram scale synthesis of furo[2,3-b]pyridines, an isomeric scaffold, has been reported starting from the conversion of 2,5-dichloronicotinic acid to its ethyl ester under acidic conditions, demonstrating the feasibility of this reaction on a related pyridine carboxylic acid nih.gov. The synthesis of ethyl furo[2,3-b]pyridine-5-carboxylate has also been documented, confirming the accessibility of such ester derivatives chemsynthesis.com. These examples suggest that this compound can be readily esterified using various alcohols in the presence of an acid catalyst or by conversion to an acyl halide followed by reaction with an alcohol.
Table 1: Examples of Esterification Precursors in Related Systems
| Starting Material | Product | Reaction Type | Reference |
| 2,5-Dichloronicotinic acid | Ethyl 2,5-dichloronicotinate | Acid-catalyzed esterification | nih.gov |
| Furo[2,3-b]pyridine-5-carboxylic acid | Ethyl furo[2,3-b]pyridine-5-carboxylate | Not specified | chemsynthesis.com |
Amide Bond Formation
The formation of amide bonds from this compound is a crucial step in the development of new chemical entities with potential biological activity. This can be achieved through various modern coupling techniques. A series of novel furo[2,3-b]pyridine-2-carboxamides were successfully prepared by reacting the corresponding carboxylate derivatives with different aliphatic primary amines nih.gov. While not a direct reaction of the carboxylic acid, the synthesis of furo(2,3-b)pyridine formamidines from 3-amino-furo[2,3-b]pyridines highlights the versatility of the furo-pyridine scaffold in forming amide-like linkages nih.gov. These findings indicate that this compound can be activated and coupled with a wide range of amines to produce the corresponding amides.
Table 2: Amide Formation in Isomeric Furo[2,3-b]pyridine Systems
| Furo[2,3-b]pyridine Derivative | Reagent | Product Type | Reference |
| Furo[2,3-b]pyridine-2-carboxylate | Aliphatic primary amines | Furo[2,3-b]pyridine-2-carboxamides | nih.gov |
| 3-Amino-furo[2,3-b]pyridines | Dimethylformamide/phosphoroxide chloride | Furo[2,3-b]pyridine formamidines | nih.gov |
Conversion to Other Carboxylic Acid Derivatives (e.g., hydrazides)
The carboxylic acid functionality can also be converted into other valuable synthetic intermediates, such as hydrazides. The reaction of furo[2,3-b]pyridine carboxylate derivatives with hydrazine hydrate is a documented method for producing the corresponding carbohydrazides nih.gov. Similarly, the synthesis of furo[3,2-b]pyrrole-5-carboxhydrazides has been achieved by heating the corresponding ester with hydrazine hydrate in ethanol (B145695) semanticscholar.org. This transformation is a standard and efficient method for converting esters to hydrazides, and it is highly probable that this compound esters would undergo a similar reaction to yield the desired Furo[2,3-c]pyridine-5-carbohydrazide.
Functionalization of the Furan (B31954) and Pyridine Rings
Beyond the carboxylic acid moiety, the furan and pyridine rings of the Furo[2,3-c]pyridine core offer opportunities for further functionalization through various substitution reactions.
Halogenation and Other Electrophilic Aromatic Substitutions
The fused ring system of furo[2,3-c]pyridine is susceptible to electrophilic attack, allowing for the introduction of various substituents. Studies on the electrophilic substitution of benzo[b]furo[2,3-c]pyridines, which possess a related core structure, have shown that nitration and acylation proceed at specific positions on the benzene (B151609) ring researchgate.net. In the case of the constitutional isomer, furo[3,2-c]pyridine, nitration occurs at the 2-position, while halogenation (bromination and chlorination) can lead to dihydrofuro[3,2-c]pyridine derivatives doi.org. Furthermore, oxidation of the pyridine nitrogen followed by treatment with phosphorus oxychloride can introduce a chlorine atom at the 4-position of the furo[3,2-c]pyridine ring doi.org. A general and highly regioselective 3-halogenation of pyridines has also been developed using a ring-opening, halogenation, ring-closing sequence involving Zincke imine intermediates, which could potentially be applied to the Furo[2,3-c]pyridine system chemrxiv.orgnih.gov.
Table 3: Electrophilic Substitution and Halogenation on Related Furo-Pyridine Scaffolds
| Substrate | Reagent(s) | Product | Reference |
| Benzo[b]furo[2,3-c]pyridines | HNO₃/H₂SO₄ or Acyl chloride | Nitrated or Acylated benzo[b]furo[2,3-c]pyridines | researchgate.net |
| Furo[3,2-c]pyridine | HNO₃ | 2-Nitrofuro[3,2-c]pyridine | doi.org |
| Furo[3,2-c]pyridine | Br₂ or Cl₂ | 2,3-Dihalo-2,3-dihydrofuro[3,2-c]pyridine | doi.org |
| Furo[3,2-c]pyridine 5-oxide | POCl₃ | 4-Chlorofuro[3,2-c]pyridine | doi.org |
C-H Functionalization (e.g., C-H amination, borylation, arylation)
Direct C-H functionalization represents a powerful and atom-economical approach to modify the furo[2,3-c]pyridine scaffold. While direct C-H functionalization data for this compound is not extensively reported, studies on related pyridine and fused heterocyclic systems provide valuable insights.
C-H Arylation: Palladium-catalyzed intramolecular C-H arylation has been successfully employed for the synthesis of multiply fused heteroaromatic compounds from pyridine derivatives beilstein-journals.org. Furthermore, rhodium-catalyzed C-H arylation has been developed for the β-selective functionalization of pyrroles, a five-membered heterocycle also present in the furo[2,3-c]pyridine system acs.org. These methodologies suggest the potential for direct arylation of the furan or pyridine ring of this compound.
C-H Borylation: Iridium-catalyzed C-H borylation is a well-established method for the synthesis of aryl and heteroaryl boronates. This reaction has been successfully applied to various substituted pyridines, with regioselectivity often governed by steric factors digitellinc.comnih.govrsc.org. The presence of a substituent on the pyridine ring can influence the position of borylation, making this a promising strategy for the selective functionalization of the Furo[2,3-c]pyridine core rsc.org.
C-H Amination: Copper-promoted ortho-directed C-H amination of 2-arylpyridines with NH-heterocycles has been demonstrated, showcasing a method for direct C-N bond formation on a pyridine ring rsc.org. This suggests that under appropriate conditions, direct amination of the Furo[2,3-c]pyridine ring system could be achievable.
Table 4: C-H Functionalization Strategies Applicable to Heterocyclic Systems
| Reaction Type | Catalyst/Reagent | Substrate Class | Key Finding | Reference |
| Intramolecular C-H Arylation | Palladium catalyst | Pyridine derivatives | Facile synthesis of fused nitrogen-containing heterocycles | beilstein-journals.org |
| β-Selective C-H Arylation | Rhodium catalyst | Pyrroles | Unusual regioselectivity for C-H arylation | acs.org |
| C-H Borylation | Iridium catalyst | Substituted pyridines | Sterically governed regioselectivity | digitellinc.comnih.govrsc.org |
| Ortho-directed C-H Amination | Copper promoter | 2-Arylpyridines | High regioselectivity for C-N bond formation | rsc.org |
Computational and Theoretical Studies on Furo 2,3 C Pyridine 5 Carboxylic Acid Systems
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are fundamental computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves modeling the interaction between a small molecule (ligand), such as a derivative of Furo[2,3-c]pyridine-5-carboxylic acid, and a biological target, typically a protein or enzyme. These simulations are crucial for understanding the structural basis of therapeutic activity and for designing new, more potent inhibitors.
While specific docking studies on this compound are not extensively documented in publicly available literature, research on closely related furopyridine isomers provides significant insights into the potential interactions of this scaffold. For instance, derivatives of the isomeric furo[2,3-b]pyridine (B1315467) scaffold have been designed and evaluated as inhibitors for various protein kinases, which are key targets in cancer therapy. nih.govsemanticscholar.orgbohrium.com
Molecular docking studies on these related compounds have successfully elucidated their binding modes within the active sites of kinases like Cyclin-Dependent Kinase 2 (CDK2) and Focal Adhesion Kinase (FAK). nih.govsemanticscholar.orgbohrium.com These studies often reveal key interactions, such as:
Hydrogen Bonding: The nitrogen atom in the pyridine (B92270) ring and the oxygen in the furan (B31954) ring, as well as the carboxylic acid group, are potential hydrogen bond donors and acceptors. Docking simulations show these groups frequently interacting with amino acid residues like arginine, lysine, and histidine in the kinase active site. nih.gov
π-π Stacking: The aromatic furopyridine core can engage in π-π stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine. bohrium.com
Hydrophobic Interactions: Substituents on the furopyridine ring can fit into hydrophobic pockets within the target's binding site, enhancing binding affinity.
For example, in a study of furo[2,3-b]pyridine derivatives as anticancer agents, molecular modeling identified that the side chains of amino acids His356, Glu341, Arg549, and Lys438 were involved in hydrogen bonding with the ligands. nih.gov Similarly, docking of furopyridone derivatives into the METAP2 protein showed the furan ring involved in a π-stacking interaction with Trp148 and the pyridinone carbonyl forming hydrogen bonds with Arg149 and Arg144.
These findings from related scaffolds suggest that this compound derivatives would likely adopt similar binding modes, utilizing a combination of hydrogen bonding, aromatic stacking, and hydrophobic interactions to bind to protein targets.
Table 1: Examples of Molecular Docking Studies on Furopyridine Scaffolds
| Compound Scaffold | Target Protein | Key Interacting Residues (Example) | Type of Interaction |
| Furo[2,3-b]pyridine | CDK2 | Not Specified | Hydrogen Bonding, Hydrophobic Interactions |
| Furo[2,3-b]pyridine | FAK | Not Specified | π-π Stacking, Hydrogen Bonding |
| Thieno[2,3-b]quinolone | Phosphoinositide specific-phospholipase C | His356, Glu341, Arg549, Lys438 | Hydrogen Bonding |
This table is illustrative and based on studies of related furopyridine isomers.
Quantum Chemical Calculations (e.g., electronic properties, charge distribution)
Quantum chemical calculations provide fundamental insights into the electronic structure of molecules, which governs their properties and reactivity. Methods like Density Functional Theory (DFT) and semi-empirical methods (e.g., MNDO) are used to compute various electronic properties, including charge distribution, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps. researchgate.netnih.gov
A study on the related benzo[b]furo[2,3-c]pyridines using the MNDO approximation was performed to understand their reactivity towards electrophiles. researchgate.net Such calculations help in identifying the most electron-rich and electron-poor regions of a molecule. For instance, calculations on 2-amino-3-cyanopyridine (B104079) derivatives showed that the highest negative charge density was on the amino group's nitrogen, making it a likely site for nucleophilic reactions, while electrostatic potential maps indicated sites susceptible to electrophilic attack. nih.gov
The key electronic properties calculated include:
Mulliken Atomic Charges: These provide a quantitative measure of the partial charge on each atom in the molecule, highlighting nucleophilic and electrophilic centers.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution from the perspective of an approaching reagent, with red regions (negative potential) indicating sites for electrophilic attack and blue regions (positive potential) for nucleophilic attack. nih.gov
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
These quantum calculations are essential for rationalizing observed chemical behavior and for predicting the outcomes of unknown reactions.
Prediction of Reactivity and Elucidation of Reaction Mechanisms
Building upon the electronic properties derived from quantum chemical calculations, theoretical studies can predict the chemical reactivity of this compound and elucidate potential reaction mechanisms. The distribution of electron density and the nature of frontier orbitals are direct indicators of where a molecule is most likely to react.
The pyridine ring is generally considered electron-deficient and is thus less reactive towards electrophilic substitution than benzene (B151609). uoanbar.edu.iq When such a reaction does occur, it typically proceeds at the 3-position (or 5-position). However, the fusion of the electron-rich furan ring complicates this picture. Computational studies are vital to predict the most probable site of reaction.
For example, a theoretical investigation into the electrophilic substitution (nitration and acylation) of benzo[b]furo[2,3-c]pyridines showed that the reaction proceeds exclusively at the 6-position of the annelated benzene ring. researchgate.netresearchgate.net If that position is blocked, substitution occurs at the C(8) atom. researchgate.netresearchgate.net This high regioselectivity was explained by analyzing the stability of the intermediate carbocations (sigma complexes) formed during the reaction, a standard approach in computational mechanism studies.
Similarly, for the Furo[2,3-c]pyridine (B168854) core, computational methods can be used to:
Model Reaction Intermediates and Transition States: By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction mechanism can be constructed. This allows chemists to determine the most likely reaction pathway.
Predict Regioselectivity: As in the benzofuropyridine example, calculations can determine which atom in the ring system is most susceptible to attack by a given reagent (e.g., an electrophile or a nucleophile). Studies on furo[2,3-b]pyrroles have shown that calculated net atomic charges correlate well with experimental data on reactivity. mdpi.com
Explore Novel Reactions: Theoretical studies can explore the feasibility of new chemical transformations, guiding synthetic chemists in their experimental work. researchgate.net
Ligand-Target Binding Affinity Predictions
A primary goal of computational drug design is the accurate prediction of the binding affinity between a ligand and its biological target. Binding affinity, often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a critical determinant of a drug's potency. Several computational strategies exist to predict binding affinity, ranging from fast, qualitative methods to more rigorous, computationally expensive approaches. nih.govcolumbia.edu
Common methods include:
Scoring Functions in Molecular Docking: Docking programs use scoring functions to estimate the binding affinity of a docked pose. These functions are typically empirical or knowledge-based and provide a rapid assessment, making them suitable for virtual screening of large compound libraries.
Free Energy Calculations: Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are more accurate but computationally intensive. They calculate the free energy difference between two states (e.g., a bound and unbound ligand) by simulating a non-physical pathway connecting them. These methods are often used in the lead optimization phase of drug discovery. columbia.edu
Machine Learning and QSAR: Machine learning models, including deep learning, can be trained on datasets of known ligands and their binding affinities to predict the affinity of new compounds. nih.gov Quantitative Structure-Activity Relationship (QSAR) models correlate the structural or physicochemical properties of a series of compounds with their biological activity. A 2D-QSAR model was successfully generated for pyrazolopyridine and furopyridine derivatives to understand the structural requirements for CDK2 inhibition. nih.govsemanticscholar.org
Future Perspectives and Emerging Research Directions for Furo 2,3 C Pyridine 5 Carboxylic Acid
Exploration of Novel and Sustainable Synthetic Pathways
The future synthesis of Furo[2,3-c]pyridine-5-carboxylic acid and its analogs is geared towards efficiency, cost-effectiveness, and environmental responsibility. Research is moving beyond traditional multi-step, high-temperature syntheses to embrace greener and more innovative methodologies.
A significant emerging trend is the development of one-pot, multi-component reactions in environmentally benign solvents. For instance, facile and clean syntheses of related furopyridine derivatives have been achieved through three-component reactions in aqueous media, completely eliminating the need for a catalyst. tandfonline.comtandfonline.com This approach not only simplifies the procedure but also reduces toxic waste and by-products. tandfonline.com
Future research will likely focus on adapting and optimizing such green protocols for the specific synthesis of the Furo[2,3-c]pyridine (B168854) scaffold. nih.gov Key areas of exploration include:
Catalyst-Free Reactions: Expanding the scope of reactions that proceed efficiently in water or other green solvents without any catalyst. tandfonline.com
Novel Catalytic Systems: Investigating the use of solid acid catalysts, such as amorphous carbon-supported sulfonic acid, which are low-cost, stable, non-toxic, and reusable. nih.govrsc.org
Room-Temperature Synthesis: Developing synthetic routes that operate under mild conditions, such as the room-temperature, catalyst-free synthesis demonstrated for the related furo[3,2-c]pyridine (B1313802) isomer, to reduce energy consumption. researchgate.net
Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, scalability, and safety, allowing for precise control over reaction parameters.
These sustainable approaches aim to make the synthesis of furopyridine derivatives more practical for large-scale production in both pharmaceutical and materials science contexts. nih.govnih.gov
| Synthetic Strategy | Key Features | Potential Advantages |
| Multi-component Reactions | One-pot synthesis combining three or more reactants. tandfonline.com | High atom economy, reduced waste, simplified procedures. |
| Aqueous Media Synthesis | Using water as a solvent. tandfonline.com | Environmentally benign, low cost, enhanced safety. |
| Solid Acid Catalysis | Employing reusable, solid-phase catalysts. nih.gov | Ease of separation, catalyst recyclability, reduced environmental impact. |
| Mild Condition Synthesis | Reactions at or near room temperature without catalysts. researchgate.net | Lower energy consumption, increased safety, preservation of sensitive functional groups. |
Identification of New Biological Targets and Therapeutic Applications
The furo[2,3-c]pyridine scaffold is a versatile pharmacophore, and its derivatives have shown activity against a range of biological targets. While derivatives of this compound are known to act as α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, holding potential for neurological conditions, the broader furopyridine class has demonstrated a wide array of biological activities, suggesting numerous avenues for future therapeutic exploration. google.comgoogle.com
Emerging research is focused on screening Furo[2,3-c]pyridine-based compounds against new and diverse biological targets. Based on the activities of related isomers, promising therapeutic areas include:
Oncology: Derivatives of furo[2,3-b]pyridine (B1315467) have shown potent inhibitory activity against several cancer-related kinases, including Cyclin-Dependent Kinase 2 (CDK2), AKT1, and human epidermal growth factor receptor 2 (HER2). nih.govcncb.ac.cn Furo[3,2-c]pyridone derivatives have also exhibited cytotoxicity against esophageal cancer cells by targeting METAP2 and EGFR. mdpi.com This suggests the Furo[2,3-c]pyridine scaffold could be a valuable starting point for developing novel kinase inhibitors and anti-proliferative agents.
Neuroscience: Beyond α7 nAChR, related furo[3,2-c]pyridine derivatives have shown significant affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, indicating a potential for developing novel antipsychotic agents. nih.gov
Inflammatory Diseases: Furo[3,4-c]pyridine derivatives have been identified as potent and selective inhibitors of phosphodiesterase 1 (PDE1), which could lead to new treatments for conditions like pulmonary fibrosis. acs.org
Future work will involve systematically evaluating libraries of this compound derivatives against panels of kinases, G-protein coupled receptors, and other enzymes implicated in various diseases.
| Compound Class | Biological Target(s) | Potential Therapeutic Application | Reference(s) |
| Furo[2,3-b]pyridine derivatives | CDK2, AKT1, ERα, HER2 | Cancer (Breast, Colon, Liver, Lung) | nih.govcncb.ac.cn |
| Furo[3,2-c]pyridine derivatives | 5-HT1/5-HT2 Receptors | Psychotic Disorders | nih.gov |
| N-[1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide | α7 nAChR | Neurological and Cognitive Disorders | google.comgoogle.com |
| Furo[3,4-c]pyridine derivatives | PDE1 | Pulmonary Fibrosis | acs.org |
Development of Advanced Functional Materials Utilizing the Furo[2,3-c]pyridine Scaffold
The unique electronic structure of the furopyridine core, arising from the fusion of electron-rich furan (B31954) and electron-deficient pyridine (B92270) rings, makes it an attractive candidate for applications in materials science. This structural feature can impart valuable electronic and optical properties, positioning the Furo[2,3-c]pyridine scaffold as a building block for advanced functional materials. researchgate.net
Future research in this area is expected to explore several key applications:
Organic Electronics: The distinct electronic properties of furopyridines could be harnessed in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune these properties through substitution on the carboxylic acid and other positions of the Furo[2,3-c]pyridine ring is a significant advantage.
Fluorophores and Sensors: Furopyridines are recognized as important organic fluorophores. This intrinsic fluorescence can be exploited to create novel chemical sensors. By attaching specific receptor units to the scaffold, it may be possible to design sensors that exhibit a change in fluorescence upon binding to specific ions, molecules, or biomolecules.
Catalysis: The nitrogen atom in the pyridine ring can act as a ligand for metal centers. This opens up the possibility of designing novel catalysts based on the Furo[2,3-c]pyridine scaffold for various organic transformations, where the fused ring system can influence the catalytic activity and selectivity.
The development of these materials will depend heavily on the ability to synthesize functionalized this compound derivatives with tailored electronic and photophysical properties.
Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Discovery
To efficiently explore the vast chemical space around the this compound core, modern drug discovery techniques like combinatorial chemistry and high-throughput screening (HTS) are indispensable. nih.gov These technologies allow for the rapid synthesis and evaluation of large libraries of related compounds to identify "hits" with desired biological activity. researchgate.net
The future of lead discovery for this scaffold will involve:
Combinatorial Library Synthesis: The development of solid-phase or solution-phase combinatorial strategies to generate large and diverse libraries of Furo[2,3-c]pyridine derivatives. youtube.com This involves systematically varying the substituents on the core scaffold. For this compound, this would typically involve creating a library of amides or esters by reacting the carboxylic acid with a diverse set of amines or alcohols. youtube.com
High-Throughput Screening (HTS): Screening these libraries against a wide range of biological targets using automated, miniaturized assays. nih.gov This enables the rapid identification of compounds that modulate the activity of specific enzymes, receptors, or cellular pathways.
Structure-Activity Relationship (SAR) Development: Analyzing the HTS data to build a comprehensive understanding of how chemical structure relates to biological activity. This knowledge is crucial for guiding the subsequent optimization of hit compounds into potent and selective lead candidates. nih.gov
By integrating these powerful techniques, researchers can accelerate the discovery of new therapeutic agents derived from the Furo[2,3-c]pyridine scaffold.
Advanced Mechanistic Studies at the Molecular and Cellular Level to Elucidate Biological Action
A deep understanding of how this compound derivatives exert their biological effects is crucial for their development as therapeutic agents or functional materials. Future research will increasingly employ sophisticated computational and experimental techniques to probe these mechanisms at a molecular level.
Key areas for advanced mechanistic studies include:
Computational Modeling and Simulation: Using molecular docking and molecular dynamics (MD) simulations to predict and analyze the binding modes of furopyridine derivatives within the active sites of their target proteins. nih.govacs.org These in silico methods can reveal key interactions, such as hydrogen bonds and π-π stacking, that are essential for affinity and selectivity, thereby guiding the design of more potent compounds. acs.org
Structural Biology: Obtaining X-ray crystal structures of Furo[2,3-c]pyridine derivatives in complex with their biological targets. This provides definitive, high-resolution information about the binding orientation and intermolecular interactions, offering a precise blueprint for rational drug design.
Cellular and Pathway Analysis: Moving beyond isolated protein assays to study the effects of these compounds in cellular models. This involves investigating their impact on specific signaling pathways, such as the TGF-β/Smad and MAPK pathways, to understand the downstream consequences of target engagement. acs.org
Electrophysiology: For compounds targeting ion channels like nAChRs, electrophysiological studies will remain essential to characterize their functional effects on neuronal activity. nih.gov
These advanced studies will not only elucidate the mechanism of action for existing compounds but also provide critical insights that will fuel the rational design of the next generation of agents based on the Furo[2,3-c]pyridine scaffold.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Furo[2,3-c]pyridine-5-carboxylic acid and characterizing its purity?
- Methodological Answer : Synthesis routes for analogous heterocyclic carboxylic acids (e.g., furopyridine derivatives) often involve cyclization reactions, such as the use of palladium-catalyzed cross-coupling or acid-catalyzed ring closure . Post-synthesis, purity can be assessed via HPLC (>95% purity thresholds are typical for research-grade compounds) . Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify the molecular formula and functional groups .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Based on stability data for structurally related compounds (e.g., furopyridines), store the compound in a dry, cool environment (2–8°C) under inert gas (e.g., argon) to prevent degradation . Avoid exposure to strong acids/bases or oxidizing agents, which may induce decomposition . Conduct accelerated stability studies under varying temperatures and humidity to determine shelf-life .
Q. What preliminary toxicological assessments are critical before in vivo studies?
- Methodological Answer : For furan-containing compounds, start with in vitro assays:
- Acute toxicity : Use brine shrimp lethality or MTT assays on mammalian cell lines .
- Skin/eye irritation : Follow OECD guidelines (e.g., reconstructed human epidermis models) .
- Note: Classifications for analogous compounds suggest potential skin/eye irritation and respiratory toxicity, necessitating controlled handling .
Advanced Research Questions
Q. How can researchers mitigate reactivity challenges when functionalizing this compound?
- Methodological Answer : The carboxylic acid group is prone to decarboxylation under high heat or strong bases. For derivatization (e.g., esterification):
- Use mild coupling agents (e.g., EDC/HOBt) in anhydrous solvents .
- Monitor reactions via TLC or LC-MS to detect intermediate formation .
- Incompatibility with reducing agents (e.g., NaBH₄) may require protective-group strategies .
Q. How to resolve contradictions in reported stability data across safety sheets?
- Methodological Answer : Discrepancies in SDS entries (e.g., "stable under recommended conditions" vs. "no data available" ) highlight the need for independent validation:
- Perform stress testing (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via GC-MS .
- Compare results with structurally similar compounds (e.g., 2,5-furandicarboxylic acid stability ).
Q. What strategies address data gaps in ecotoxicological profiles?
- Methodological Answer : For compounds lacking ecotoxicity
- Use predictive models (e.g., ECOSAR) to estimate aquatic toxicity .
- Validate with Daphnia magna acute immobilization tests or algal growth inhibition assays .
- Reference regulatory frameworks (e.g., REACH) for testing requirements .
Q. How to design experiments to assess respiratory irritation potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
